molecular formula C17H16N4O3 B11167217 N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11167217
M. Wt: 324.33 g/mol
InChI Key: LNHPJGDVBVLXHD-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a chemical compound that belongs to the class of benzotriazine derivatives

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C17H16N4O3/c1-24-13-8-6-12(7-9-13)18-16(22)10-11-21-17(23)14-4-2-3-5-15(14)19-20-21/h2-9H,10-11H2,1H3,(H,18,22)

InChI Key

LNHPJGDVBVLXHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of 4-methoxyaniline with 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can be compared with other benzotriazine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the methoxy group, which can affect its reactivity and interactions with molecular targets.

Biological Activity

N-(4-methoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4O3C_{17}H_{18}N_4O_3, with a molecular weight of 342.35 g/mol. Its structure includes a methoxyphenyl group attached to a benzotriazine moiety, which is known for its biological potential.

PropertyValue
Molecular FormulaC17H18N4O3
Molecular Weight342.35 g/mol
LogP1.5859
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area86.173 Ų

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzotriazine have shown mild to moderate activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Related compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Anticancer Potential

Preliminary studies indicate that benzotriazine derivatives can exhibit cytotoxic activity against various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer cells (MCF-7) and showed promising results . The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of benzotriazine derivatives were synthesized and screened for their antibacterial properties. The study revealed that the presence of the methoxy group significantly enhanced the antimicrobial efficacy against specific bacterial strains .
  • Evaluation of Anti-inflammatory Effects : Research focusing on the inhibition of COX enzymes demonstrated that certain derivatives could effectively reduce inflammation markers in vitro. The IC50 values indicated moderate potency compared to standard anti-inflammatory drugs .
  • Cytotoxicity Assays : In vitro assays conducted on MCF-7 cells showed that the compound induced cell cycle arrest and apoptosis at varying concentrations, with IC50 values suggesting significant anticancer potential .

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